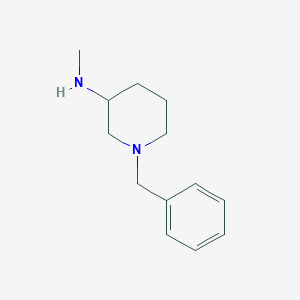

1-benzyl-N-methylpiperidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-N-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAEHZVQWTOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615386 | |

| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60717-45-5 | |

| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-methylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Substituted Piperidine Chemistry and Its Derivatives

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.com Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug discovery. Substituted piperidines are integral components of numerous approved drugs, demonstrating a wide range of biological activities. nih.gov

The synthesis of substituted piperidines is a well-established yet continually evolving field of organic chemistry. Key synthetic strategies include the hydrogenation of pyridine derivatives, intramolecular cyclization reactions, and multicomponent reactions. mdpi.com The N-benzyl group, as seen in 1-benzyl-N-methylpiperidin-3-amine, is a common protecting group for the piperidine nitrogen, which can be readily introduced and later removed if necessary. Furthermore, the N-benzyl moiety itself can play a crucial role in the biological activity of the molecule. nih.gov

The 3-amino substitution pattern on the piperidine ring is of particular interest in medicinal chemistry as it provides a key site for further functionalization, allowing for the introduction of various pharmacophoric groups. The combination of the N-benzyl group and the 3-amino functionality in this compound creates a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications.

Contemporary Significance in Chemical Synthesis and Medicinal Chemistry

Impact of Stereochemistry on Biological Activity

The precise spatial configuration of substituents on the piperidine ring of this compound derivatives is a critical determinant of their biological activity. The introduction of chiral centers, typically at positions 3 and 4 of the piperidine ring, gives rise to multiple stereoisomers, each with a unique three-dimensional shape. This structural diversity allows for differential binding affinities to biological targets such as enzymes and receptors.

For instance, certain stereoisomers of these derivatives have been investigated for their role as inhibitors of Janus kinases (JAKs), a family of enzymes involved in inflammatory processes. The (3R,4R) configuration of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as a key structural feature in potent JAK inhibitors. nih.govchemicalbook.com The specific orientation of the methyl group at the 4-position and the amino group at the 3-position in the (3R,4R) isomer is crucial for optimal interaction with the active site of the kinase.

The production of enantiomerically pure drugs is of paramount importance to the pharmaceutical industry, as different enantiomers of the same compound can exhibit varied pharmacological actions. nih.gov Similarly, derivatives of 3-aminopiperidine have been shown to possess valuable pharmacological properties, including the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of metabolic disorders. google.com The stereochemistry of these compounds is a key factor in their inhibitory potency.

The following table summarizes the impact of stereochemistry on the biological activity of selected this compound derivatives.

| Compound/Derivative | Stereochemistry | Biological Target/Activity | Reference |

| N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (3R,4R) | Janus Kinase (JAK) inhibitor | nih.govchemicalbook.com |

| 8-(3-aminopiperidin-1-yl)-xanthines | Chiral | Dipeptidyl peptidase IV (DPP-IV) inhibitor | google.com |

Enantioselective Synthesis of Key Stereoisomers, e.g., (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Given the profound impact of stereochemistry on biological activity, the development of synthetic methods that selectively produce a single, desired stereoisomer is a central focus of chemical research. The enantioselective synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine serves as a prime example of this endeavor.

One documented synthetic route to achieve this specific stereoisomer involves a multi-step process starting from 1-benzyl-3-methylamino-4-methyl-pyridine bromide. chemicalbook.com This precursor is subjected to a reduction reaction using sodium borohydride (B1222165) in ethanol. Following the reduction, treatment with hydrochloric acid leads to the formation of the desired (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which can be isolated as a white product. chemicalbook.com The yield for this particular synthesis has been reported to be around 70%. chemicalbook.com

More broadly, the synthesis of substituted piperidines is a well-established area of organic chemistry. nih.gov Modern approaches often focus on efficiency and stereoselectivity, employing techniques such as catalytic hydrogenation of substituted pyridines and one-pot processes that combine multiple reaction steps. nih.gov For instance, a hydrogen borrowing annulation method catalyzed by iridium(III) has been reported for the stereoselective synthesis of substituted piperidines. nih.gov Radical-mediated cyclization of amino-aldehydes using cobalt(II) catalysts also offers a pathway to various piperidine structures. nih.gov

The table below outlines a synthetic approach for a key stereoisomer.

| Target Stereoisomer | Starting Material | Key Reagents | Reported Yield | Reference |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 1-benzyl-3-methylamino-4-methyl-pyridine bromide | 1. Sodium borohydride, Ethanol2. Hydrochloric acid | 70% | chemicalbook.com |

Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination

The successful synthesis of a specific stereoisomer necessitates robust analytical methods to confirm its purity. Enantiomeric excess (ee) and diastereomeric ratio (dr) are key metrics used to quantify the stereochemical purity of a sample. Various analytical techniques are employed to determine these values for this compound derivatives.

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful tool for separating and quantifying enantiomers and diastereomers. This technique allows for the determination of the relative amounts of each stereoisomer in a mixture, thereby providing the ee and dr values.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents, is another widely used method. researchgate.net Chiral solvating agents are compounds that interact with the enantiomers of a chiral analyte to form diastereomeric complexes. These complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be employed. nih.gov By creating a series of CD spectra for various ratios of stereoisomers, multivariate regression models can be trained to predict the complete stereoisomeric composition of a sample, enabling the rapid determination of enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.org

The following table highlights common methodologies for determining stereochemical purity.

| Analytical Technique | Principle | Application | Reference |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of stereoisomers with a chiral stationary phase leading to separation. | Determination of enantiomeric excess and diastereomeric ratio. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents | Formation of diastereomeric complexes with distinct NMR signals for each enantiomer. | Quantification of enantiomers in a mixture. | researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Measurement of differential absorption of circularly polarized light by chiral molecules. | Rapid determination of enantiomeric and diastereomeric excess through spectral analysis and modeling. | nih.govrsc.org |

Role of 1 Benzyl N Methylpiperidin 3 Amine As a Key Intermediate in Medicinal Chemistry Research

Precursor in the Development of Pharmacologically Active Agents

1-Benzyl-N-methylpiperidin-3-amine serves as a fundamental starting material in the synthesis of various pharmacologically active agents. The N-benzylpiperidine moiety is present in numerous approved drugs and candidates in clinical or preclinical stages. nih.gov Medicinal chemists utilize this intermediate to generate derivatives with a range of biological activities.

For instance, the core structure is integral to the development of cholinesterase inhibitors, which are a key class of drugs for treating the symptoms of Alzheimer's disease. nih.gov Research has focused on synthesizing derivatives of donepezil (B133215) that incorporate the N-benzylpiperidine moiety combined with other groups like phthalimide (B116566) or indole. nih.gov These efforts aim to create multi-target-directed ligands that not only inhibit cholinesterases but also prevent the aggregation of β-amyloid plaques, another hallmark of Alzheimer's disease. nih.gov

Furthermore, derivatives of benzylpiperidine are being investigated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurological disorders. unisi.it The degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) by MAGL produces pro-inflammatory mediators, making MAGL inhibitors promising therapeutic agents for their anti-inflammatory, anti-nociceptive, and neuroprotective properties. unisi.it The benzylpiperidine scaffold is a key component in the design of these novel reversible inhibitors. unisi.it

The versatility of the this compound scaffold is evident in the variety of pharmacologically active agents it helps create, as highlighted in the table below.

| Therapeutic Target | Resulting Agent Class | Intended Application |

| Cholinesterases & β-amyloid | N-benzylpiperidine-phthalimide/indole derivatives | Alzheimer's Disease nih.gov |

| Monoacylglycerol Lipase (MAGL) | Benzylpiperidine-based reversible inhibitors | Neurological Disorders, Inflammation unisi.it |

| Cannabinoid Receptors (CB1/CB2) | Endocannabinoid system modulators | Pain, Inflammation unisi.it |

| Various CNS Targets | Novel Analgesics | Pain Management researchgate.net |

Applications in Targeted Drug Discovery Programs

The utility of this compound extends to targeted drug discovery programs where specific molecular interactions are desired. The N-benzyl group is frequently used by medicinal chemists to fine-tune the efficacy and physicochemical properties of developing drugs. nih.gov

A notable example is its role as an intermediate or impurity in the synthesis of Tofacitinib, a drug used in the treatment of autoimmune diseases. chembk.com This connection underscores the industrial and pharmaceutical relevance of this piperidine (B6355638) derivative as a building block in the production of established medicines.

In the quest for new treatments for Alzheimer's disease, drug discovery programs have specifically designed and synthesized numerous compounds derived from the N-benzylpiperidine structure. nih.gov One such program yielded a promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, which demonstrated potent butyrylcholinesterase inhibition and significant β-amyloid anti-aggregation activity. nih.gov This compound also showed the ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.gov

The table below showcases specific examples of compounds derived from the benzylpiperidine core in targeted discovery programs.

| Compound/Derivative | Discovery Program Target | Key Finding |

| Tofacitinib Impurity D chembk.com | Antiepileptic/Autoimmune Drug Synthesis | Serves as a chemical intermediate. chembk.com |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione nih.gov | Alzheimer's Disease Multi-Target Ligands | Potent butyrylcholinesterase inhibitor with β-amyloid anti-aggregation activity. nih.gov |

| Benzylpiperidine-based MAGL inhibitors unisi.it | Neurological Disorders | Development of novel reversible inhibitors. unisi.it |

Contribution to the Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen, form the structural basis of a vast number of pharmaceuticals. openmedicinalchemistryjournal.comanjs.edu.iq this compound is an exemplary starting point for the construction of more complex heterocyclic systems. The piperidine ring itself is a privileged scaffold in medicinal chemistry, and the amine functionality provides a reactive handle for a multitude of chemical transformations. mdpi.com

Synthetic strategies often involve the modification of the piperidine ring or the utilization of the amine group to build new ring systems. For example, the synthesis of meta-hetarylanilines, a motif found in various bioactive molecules, can be achieved through multi-component reactions where amine building blocks are crucial. beilstein-journals.org While not a direct reaction of this compound, this illustrates the type of complex constructions where such intermediates are invaluable.

The synthesis of polysubstituted alkylidene piperidines from 1,6-enynes via intramolecular radical cyclization is another advanced method that produces complex piperidine derivatives. mdpi.com Furthermore, asymmetric cross-coupling reactions, such as those using Ni/photoredox dual catalysis, have been developed to create chiral N-benzylic heterocycles, which are highly relevant in pharmaceuticals. nih.gov These advanced synthetic methods can leverage intermediates like this compound to access novel and complex chemical matter for drug discovery. bldpharm.comchemscene.com

The inherent reactivity of the amine and the structural features of the piperidine ring allow chemists to employ it in various cyclization and coupling reactions, leading to diverse and intricate molecular architectures. researchgate.netmdpi.com

Structure Activity Relationship Sar Investigations of 1 Benzyl N Methylpiperidin 3 Amine Derivatives

Influence of Substitutions on the Piperidine (B6355638) Ring on Biological Activity

Modifications to the piperidine ring of 1-benzyl-N-methylpiperidin-3-amine analogues have been shown to significantly impact their biological profiles, particularly their activity as enzyme inhibitors and receptor modulators. The position and nature of substituents on this heterocyclic ring are critical determinants of pharmacological activity.

Research into monoamine oxidase (MAO) inhibitors has revealed that the substitution pattern on the piperidine ring is a key factor for potency and selectivity. nih.gov Studies on coumarin (B35378) derivatives with 1,3- and 1,4-substituted piperidinyl compounds demonstrated that the position of substituents strongly influences MAO-B inhibition. nih.gov Compounds featuring a 1,3-substituted piperidine ring generally exhibited superior activity, with some showing IC50 values below 0.25 μM. nih.gov Furthermore, the introduction of a hydroxyl group at the para-position of the piperidine ring resulted in a compound with maximal inhibitory activity against both MAO-A and MAO-B. nih.gov

In the context of opioid receptor modulation, the substitution on the piperidine ring is also of paramount importance. For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of a methyl group at the 3-position is a critical feature for their antagonist properties at opioid receptors. acs.org In other SAR studies, replacing the 4-methyl group with larger substituents resulted in compounds possessing both opioid receptor agonist and antagonist characteristics. acs.org

The anticancer properties of piperidine derivatives have also been linked to the substitution pattern on the piperidine ring. For instance, certain piperidine-substituted sulfonamides have shown potent anticancer activity, with the position of a methyl group on the piperidine ring (at position 3 or 4) influencing their efficacy. ajchem-a.com The replacement of the piperidine ring with a piperazine (B1678402) ring has also been explored to evaluate the influence of an additional aliphatic tertiary amino group on the activity against monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological disorders. unisi.it The piperidine scaffold itself is considered a crucial component for the fungicidal properties of certain benzaldehyde (B42025) thiosemicarbazide (B42300) analogues. ajchem-a.com

The development of highly substituted piperidine analogues is a significant focus in medicinal chemistry due to their role as structural components in biologically active compounds with potential applications as antioxidant and anti-Alzheimer's agents. ajchem-a.com

Table 1: Influence of Piperidine Ring Substitutions on Biological Activity

| Base Scaffold | Substitution on Piperidine Ring | Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| Coumarin-Piperidine | 1,3-substitution | MAO-B Inhibition | Showed better activity than 1,4-substituted analogues. | nih.gov |

| Coumarin-Piperidine | para-hydroxy | MAO-A/MAO-B Inhibition | Demonstrated maximum inhibitory activity. | nih.gov |

| 4-(3-hydroxyphenyl)piperidine | trans-3,4-dimethyl | Opioid Receptor Antagonism | The 3-methyl group is crucial for antagonist activity. | acs.org |

| Sulfonamides | 3- or 4-methyl | Anticancer Activity | Position of the methyl group influences anticancer properties. | ajchem-a.com |

Effects of N-Benzyl Moiety Modifications

The N-benzyl group is a key structural feature in many biologically active piperidine derivatives, and modifications to this moiety have been extensively studied to optimize their pharmacological properties. Alterations to the benzyl (B1604629) ring, such as the introduction of various substituents, can significantly affect the affinity and selectivity of these compounds for their biological targets.

In the investigation of substituted N-benzyl piperidines as dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporter ligands, a series of compounds with substituents at the ortho and meta positions of the N-benzyl ring were synthesized. nih.govuky.edu These modifications led to a range of affinities for DAT and varying SERT/DAT selectivity ratios. nih.govuky.edu Notably, an analogue with a trifluoromethyl group at the C(2) position of the benzyl ring was identified as an allosteric modulator of the human serotonin transporter (hSERT). nih.govuky.edu

For acetylcholinesterase (AChE) inhibitors, the nature of the substituents on the N-benzyl group has been varied to optimize interactions with the enzyme's binding sites. ajchem-a.com The goal of these modifications is to enhance the binding affinity to both the catalytic active site and the peripheral anionic site of AChE, which is a strategy for developing potential treatments for Alzheimer's disease. ajchem-a.com

In the field of antimycobacterial agents, the bulkiness of the N-benzyl moiety has been shown to be a critical factor. mdpi.com Replacing the N-benzyl group with a more sterically demanding N-diphenylmethyl group in a series of piperazine-based conjugates led to improved in vitro activity against Mycobacterium tuberculosis. mdpi.com This enhancement was attributed to increased interactions at the binding site of the target enzyme. mdpi.com

Furthermore, research on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivatives has highlighted the therapeutic potential of modifying the benzyl group. frontiersin.org A derivative containing a methoxy (B1213986) substituent on the benzyl ring, known as DMMA, exhibited significant anti-inflammatory and anti-oxidative activities. frontiersin.org The deprotection of N-benzyl groups is also a relevant area of study, with enzymatic methods using laccase/TEMPO systems being explored for the selective removal of this protecting group. rsc.org

Table 2: Effects of N-Benzyl Moiety Modifications on Biological Activity

| Base Scaffold | Modification of N-Benzyl Moiety | Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | C(2)-trifluoromethylbenzyl | Serotonin Transporter (SERT) | Acted as an allosteric modulator of hSERT. | nih.govuky.edu |

| Piperazine-based conjugates | Diphenylmethyl instead of benzyl | Mycobacterium tuberculosis | Increased bulk improved anti-Mtb activity. | mdpi.com |

| N-methyldecan-1-amine | 4-methoxybenzyl | Anti-inflammatory/Anti-oxidative | DMMA showed potent anti-inflammatory and anti-oxidative effects. | frontiersin.org |

| Piperidine derivatives | Varied electron-rich substituents | Acetylcholinesterase (AChE) | Aimed to optimize interactions with AChE binding sites. | ajchem-a.com |

Impact of Amine Group Derivatizations

Derivatization of the amine group in this compound and related structures is a common strategy to explore new chemical space and modulate biological activity. These modifications can range from simple alkylations to the formation of more complex amide or amidrazone functionalities.

In the development of acetylcholinesterase (AChE) inhibitors, the derivatization of the amine group has proven to be a fruitful approach. nih.gov For instance, extending the structure-activity relationship studies of 1-benzylpiperidine (B1218667) derivatives to include N-benzoyl-N-methylaminoethyl and N-benzoyl-N-phenylaminoethyl analogues revealed that the introduction of a phenyl group on the nitrogen atom of the amide moiety led to enhanced anti-AChE activity. nih.gov One of the most potent inhibitors in this series was a phthalimidoethyl derivative, highlighting the significant impact of these complex amine derivatizations. nih.gov

For monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups has been shown to yield compounds with higher activity, particularly for MAO-B inhibition. nih.gov The nature of the amine derivative is crucial, as seen in studies of amidrazones, where compounds with an unsubstituted N3 nitrogen atom generally exhibited stronger antimicrobial properties than their N3-substituted counterparts. mdpi.com The synthesis of new acyl derivatives from amidrazones has also led to compounds with promising anti-inflammatory and antimicrobial activities. mdpi.com

The synthesis of benzyl and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives has been explored to develop new antimicrobial agents. mdpi.com These studies involve the derivatization of an amino group into a guanidine or aminoguanidine hydrazone, which can significantly influence the compound's biological profile. Similarly, the use of benzylamine (B48309) in the synthesis of amino sugar derivatives demonstrates a method for introducing an N-benzyl group, which can later be removed, showcasing the versatility of amine derivatization in synthetic strategies. researchgate.net

Table 3: Impact of Amine Group Derivatizations on Biological Activity

| Base Scaffold | Amine Group Derivatization | Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| 1-benzyl-4-[2-(amino)ethyl]piperidine | N-benzoyl-N-phenylamide | Acetylcholinesterase (AChE) Inhibition | Introduction of a phenyl group on the amide nitrogen enhanced activity. | nih.gov |

| Piperidine derivatives | Small amino functional groups | MAO-B Inhibition | Yielded compounds with comparatively higher activity. | nih.gov |

| Amidrazones | Unsubstituted N3 nitrogen | Antimicrobial Activity | Showed stronger antimicrobial properties than N3-substituted analogues. | mdpi.com |

| Amidrazones | Acylation with anhydride | Anti-inflammatory/Antimicrobial | Resulted in new derivatives with biological activity. | mdpi.com |

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry plays a critical role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms can significantly influence molecular recognition and interaction with biological targets. For derivatives of this compound, which can possess multiple chiral centers, the stereochemical configuration is a crucial factor in determining their pharmacological profile.

The importance of stereochemistry is evident in the development of opioid receptor antagonists. In the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the equatorial orientation of the 4-(3-hydroxyphenyl) group is considered essential for their pure opioid receptor antagonist activity. acs.org This specific spatial arrangement is believed to be responsible for the observed pharmacological effect.

In a broader context, the pivotal role of stereochemistry in biological activity has been demonstrated in studies of other chiral compounds. For example, research on nature-inspired 3-Br-acivicin isomers and their derivatives revealed that only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. mdpi.com This observation suggests that the uptake of these compounds may be mediated by a stereoselective transport system. mdpi.com

Furthermore, investigations into the stereochemistry of N-benzylpiperidin-4-one oximes have shown that when synthesized from unsymmetrical ketones, these compounds exist exclusively as the E-isomer. researchgate.net While this particular study focused on the structural characterization, it underscores the importance of understanding the stereochemical outcomes of synthetic procedures, as different isomers can have vastly different biological activities. The majority of natural products are chiral and are often biosynthesized as a single enantiomer, which generally has a profound impact on its biological function. mdpi.com

Table 4: Stereochemical Contributions to Biological Activity

| Compound Class | Stereochemical Feature | Biological Activity/Target | Key Finding | Reference(s) |

|---|---|---|---|---|

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Equatorial orientation of 4-(3-hydroxyphenyl) group | Opioid Receptor Antagonism | Essential for pure antagonist activity. | acs.org |

| 3-Br-acivicin derivatives | (5S, αS) isomers | Antiplasmodial Activity | Only the (5S, αS) isomers showed significant activity, suggesting stereoselective uptake. | mdpi.com |

| N-benzylpiperidin-4-one oximes | E-isomer | Structural characterization | Oximes from unsymmetrical ketones existed as the E-isomer. | researchgate.net |

Biological and Pharmacological Research Applications of 1 Benzyl N Methylpiperidin 3 Amine and Its Derivatives

Identification and Characterization of Molecular Targets and Pathways

Research into 1-benzyl-N-methylpiperidin-3-amine and its derivatives has identified several key molecular targets and cellular pathways through which these compounds exert their effects. These range from enzyme inhibition to modulation of complex signaling systems.

Derivatives of the piperidine (B6355638) scaffold have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One notable area of investigation involves the Proviral Insertion site of Moloney murine leukemia (PIM) kinases. acs.org PIM kinases (PIM1, PIM2, and PIM3) are implicated in promoting cell survival and proliferation while suppressing apoptosis, particularly in hematopoietic cancers. acs.org Researchers have developed potent pan-PIM kinase inhibitors based on an aminopiperidine scaffold, which led to the identification of more metabolically stable aminocyclohexyl derivatives. acs.org These compounds have demonstrated picomolar to nanomolar inhibitory activity against all PIM isoforms in biochemical assays. acs.org

Another significant application is in the synthesis of Janus kinase (JAK) inhibitors. For instance, 1-benzyl-4-methylpiperidin-3-one (B104484) serves as a key intermediate in the synthesis of tofacitinib, a known JAK inhibitor. Pyrrolo[2,3-d]pyrimidine compounds derived from this intermediate are recognized for their protein kinase inhibitory potential.

Table 1: Examples of Piperidine Derivatives and their Kinase Inhibition

| Compound Class | Target Kinase(s) | Research Context | Citation(s) |

| Aminopiperidines | PIM-1, PIM-2, PIM-3 | Development of pan-PIM inhibitors for cancer research. | acs.org |

| Pyrrolo[2,3-d]pyrimidines | Janus Kinases (JAK) | Intermediate in the synthesis of tofacitinib. |

Piperidine derivatives have emerged as a promising class of antifungal agents, with research focused on elucidating their mechanisms of action against various pathogenic fungi.

One identified mechanism is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. A study on piperidine-4-carbohydrazide (B1297472) derivatives showed that the lead compound, A13, effectively inhibited SDH activity in Rhizoctonia solani with an IC₅₀ value of 6.07 μM. nih.govacs.org Molecular docking studies suggest this inhibition occurs through interactions with key amino acid residues like SER39, ARG43, and GLY46 in the enzyme's active site. nih.govacs.org

Other piperidine-based derivatives exert their antifungal effects by disrupting the fungal cell membrane and inducing apoptosis. nih.gov For example, a series of piperidine-based 1,2,3-triazolylacetamide derivatives were shown to be highly active against the multidrug-resistant pathogen Candida auris. nih.gov These compounds caused disruption of the plasma membrane, leading to apoptosis and cell cycle arrest in the S-phase, demonstrating a fungicidal effect. nih.gov Similarly, other studies have confirmed that certain derivatives can deform fungal hyphae and destroy the cell membrane and organelles without necessarily affecting ergosterol (B1671047) content. mjima.org

Table 2: Antifungal Activity of Piperidine Derivatives

| Derivative Class | Fungal Species | Mechanism of Action | Key Findings | Citation(s) |

| Piperidine-4-carbohydrazides | Rhizoctonia solani, Verticillium dahliae | Succinate Dehydrogenase (SDH) Inhibition | Compound A13 had an EC₅₀ of 0.83 µg/mL against R. solani. | nih.govacs.org |

| Piperidine-based 1,2,3-triazolylacetamides | Candida auris | Plasma membrane disruption, apoptosis induction, S-phase cell cycle arrest | Compounds pta1, pta2, and pta3 showed high activity with MIC values from 0.24 to 0.97 μg/mL. | nih.gov |

| Nitroheteroaryl-1,3,4-thiadiazoles | Aspergillus fumigatus | Cell membrane and organelle destruction | Compound 9 showed 31.90-100% inhibition at concentrations of 25-800 μM. | mjima.org |

The 1-benzylpiperidine (B1218667) structure is a key pharmacophore in compounds designed to modulate neurotransmitter systems. These derivatives can influence the levels and actions of crucial biogenic amines like dopamine (B1211576), serotonin (B10506), and norepinephrine, as well as the cholinergic system. google.comnih.govtmc.edu

A primary mechanism is the inhibition of monoamine neurotransmitter re-uptake. google.com By blocking the transporters responsible for clearing these neurotransmitters from the synapse (such as the dopamine transporter, DAT), these compounds enhance their physiological activity. google.comnih.gov This has led to their investigation for conditions responsive to the inhibition of monoamine re-uptake. google.com Studies on 4-benzylpiperidine (B145979) carboxamides have shown that structural modifications, such as the length of a carbon linker, can significantly alter their potency and selectivity for serotonin, norepinephrine, and dopamine transporters. biomolther.org

Furthermore, piperidine derivatives play a role in modulating the cholinergic system. Donepezil (B133215), a well-known piperidine derivative, functions as an acetylcholinesterase (AChE) inhibitor, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132). nih.gov Research has expanded on this by creating dual-target inhibitors that act on both acetylcholinesterase and the serotonin transporter (SERT), based on the 1-benzylpiperidine scaffold. mdpi.com

Derivatives of 1-benzylpiperidine have been identified as antagonists at several important receptors in the central nervous system.

Studies have shown that compounds featuring the N-benzylpiperidine motif can act as potent antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. nih.gov This antagonism is concentration-dependent and noncompetitive, suggesting these compounds behave as negative allosteric modulators. nih.gov For instance, 2-(1-benzylpiperidin-4-yl)-ethylamine demonstrated a clear preference for inhibiting α7 nAChRs over other subtypes. nih.gov

In the dopaminergic system, benzyloxy piperidine-based compounds have been characterized as dopamine D4 receptor antagonists. chemrxiv.org The dopamine receptor 4 (D4R) is highly expressed in brain regions associated with motor control and cognition. chemrxiv.org

Additionally, certain N-benzylpiperidine derivatives have shown high affinity for sigma receptors (σR), which are considered targets for therapies related to neurological disorders. csic.es Molecular docking studies indicate that the N-benzyl-piperidinium system binds to a pocket within the sigma-2 receptor (σ2R), stabilized by interactions with key amino acid residues. nih.gov

Table 3: Receptor Binding Profile of N-Benzylpiperidine Derivatives

| Compound/Derivative Class | Receptor Target | Activity | Key Finding | Citation(s) |

| N-benzylpiperidines | α7 Nicotinic Acetylcholine Receptor (nAChR) | Antagonist / Negative Allosteric Modulator | Submicromolar IC₅₀ values on homomeric α7 nAChRs. | nih.gov |

| Benzyloxy piperidines | Dopamine D4 Receptor (D4R) | Antagonist | Compound 9j showed a Kᵢ of 96 nM. | chemrxiv.org |

| Polyfunctionalized pyridines with N-benzylpiperidine motif | Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptors | High Affinity Ligand | Compound 5 exhibited a Kᵢ value of 1.45 nM for hσ1R. | csic.esnih.gov |

Elucidation of Mechanism of Action (MOA)

The mechanism of action for this compound and its derivatives is multifaceted, reflecting the structural versatility of the piperidine core. The primary mechanisms elucidated through research involve direct enzyme inhibition, disruption of cellular structures, and modulation of key signaling receptors and transporters in the nervous system.

In the context of anticancer and anti-inflammatory research, the MOA often involves the direct inhibition of protein kinases like PIM kinases or Janus kinases. acs.org By blocking the ATP binding site or allosterically modulating these enzymes, the derivatives interrupt signaling cascades that control cell growth, proliferation, and survival. acs.org

For antifungal applications, two distinct mechanisms have been identified. One pathway involves the targeted inhibition of essential metabolic enzymes, such as succinate dehydrogenase, which cripples the fungus's energy production. nih.govacs.org An alternative MOA involves a more direct, fungicidal assault on the pathogen, causing physical disruption of the plasma membrane, which leads to leakage of cellular contents, apoptosis, and cell cycle arrest. nih.gov

In the central nervous system, the MOA is centered on the modulation of neurotransmission. google.comnih.gov This is achieved either by blocking the re-uptake of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft or by antagonizing specific neurotransmitter receptors, such as nicotinic acetylcholine or dopamine D4 receptors. google.commdpi.comnih.govchemrxiv.org This modulation alters neuronal excitability and communication. wikipedia.org

Preclinical Research Models for Efficacy Evaluation (General)

A variety of preclinical research models are employed to evaluate the efficacy of this compound derivatives before any potential clinical consideration. These models are essential for determining potency, selectivity, and mechanism of action.

For assessing antifungal efficacy , standard in vitro susceptibility tests are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal strains. nih.gov These assays provide quantitative data on the potency of the compounds. For agricultural applications, efficacy is also evaluated in vivo using models such as potted rice plants to test for curative and protective efficiencies against fungal pathogens like R. solani. acs.org

To evaluate effects on neurotransmitter systems , researchers use both in vitro and in vivo models. In vitro assays with homogenized cell membranes from cell lines (e.g., HEK293) expressing specific human transporters (like h-SERT) are used for competitive binding studies to determine binding affinity (Kᵢ). mdpi.com The functional impact of receptor antagonism can be measured in neuroblastoma cell lines by observing changes in cytosolic Ca²⁺ signals. nih.gov In vivo models, such as the dopamine transporter knockout (DAT-KO) rat, which exhibits dopamine-dependent hyperlocomotion, are used to assess the real-world efficacy of compounds intended to modulate the dopaminergic system. nih.gov

For receptor binding studies , radioligand binding assays are a standard method. nih.gov These are performed using receptor preparations from tissues or cell lines and a radiolabeled ligand to determine the affinity (Kᵢ) of the test compounds for specific receptors, such as the sigma-1 and sigma-2 receptors. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research on 1 Benzyl N Methylpiperidin 3 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-benzyl-N-methylpiperidin-3-amine in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assign the chemical identity and connectivity of every atom in the molecule.

The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring renders the molecule chiral. This chirality has a significant impact on the NMR spectrum. For instance, the protons of the benzylic methylene (B1212753) (CH₂) group are diastereotopic, meaning they are chemically non-equivalent and typically appear as a pair of distinct doublets (an AB quartet) in the ¹H NMR spectrum, each with a characteristic geminal coupling constant. researchgate.net This non-equivalence arises because of their fixed, asymmetric relationship to the distant chiral center. Similarly, the protons on the piperidine ring at positions C2, C4, C5, and C6 will exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons.

A full structural assignment is achieved by integrating data from multiple NMR experiments:

¹H NMR: Provides information on the chemical environment and number of different types of protons. The integration of signals corresponds to the number of protons, while the splitting patterns reveal adjacent proton relationships.

¹³C NMR: Identifies all unique carbon atoms in the molecule, including those of the piperidine ring, the N-methyl group, and the benzyl (B1604629) moiety.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity through the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Benzyl-CH₂ | ~3.2 - 3.8 | ~60 - 65 | Diastereotopic protons, expected as an AB quartet. |

| Benzyl-Aromatic | ~7.2 - 7.4 | ~127 - 138 | Multiple signals for ortho, meta, and para positions. |

| N-CH₃ | ~2.2 - 2.5 | ~40 - 45 | Singlet in ¹H NMR. |

| Piperidine H3 (CH-N) | ~2.5 - 3.0 | ~55 - 60 | Chiral center. |

| Piperidine Ring CH₂ | ~1.5 - 3.0 | ~25 - 55 | Complex, overlapping multiplets due to diastereotopicity. |

| Amine NH | Variable | N/A | Broad signal, position dependent on solvent and concentration. |

Use of Mass Spectrometry for Molecular Confirmation

Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion.

For this compound (molecular formula C₁₃H₂₀N₂), the calculated monoisotopic mass is 204.1626 Da. HRMS analysis would seek to detect the protonated molecule [M+H]⁺ at m/z 205.1699. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the theoretical value provides strong evidence for the correct elemental formula.

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion. Common fragmentation pathways for N-benzyl piperidine derivatives include:

Loss of the benzyl group: Cleavage of the C-N bond between the benzyl group and the piperidine nitrogen, leading to the formation of a stable tropylium (B1234903) ion at m/z 91.

Piperidine ring fragmentation: Various cleavages of the heterocyclic ring, producing smaller charged fragments characteristic of the piperidine core.

Table 2: Predicted ESI-MS Data for this compound (C₁₃H₂₀N₂)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₁N₂⁺ | 205.1699 |

| [M+Na]⁺ | C₁₃H₂₀N₂Na⁺ | 227.1519 |

| [M]⁺ | C₁₃H₂₀N₂⁺ | 204.1626 |

X-ray Crystallography for Absolute Configuration and Ligand-Target Binding Modes

While NMR confirms the connectivity of atoms, single-crystal X-ray crystallography provides the most definitive, three-dimensional structural information, including the absolute configuration of a chiral molecule. ed.ac.uknih.gov To determine the absolute stereochemistry of this compound, a single crystal of one of its pure enantiomers, often as a salt with a chiral acid, is required.

The analysis of X-ray diffraction patterns allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. thieme-connect.de For chiral compounds, the measurement of anomalous scattering effects enables the unambiguous assignment of the absolute configuration (R or S) at the C3 stereocenter. ed.ac.ukresearchgate.net The Flack parameter is a critical value derived from the data; a value close to zero for a given stereochemical model confirms that the model has the correct absolute structure. ed.ac.uk

Furthermore, if this compound is investigated as a ligand for a biological target (e.g., a protein or enzyme), co-crystallization of the ligand with the target allows X-ray crystallography to reveal the precise binding mode. This provides invaluable insight into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-target recognition.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for both verifying the chemical purity of synthesized this compound and for separating its two enantiomers.

Purity Assessment: Standard techniques like High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) coupled with a UV detector are used to assess chemical purity. The presence of a single major peak indicates a high degree of purity, while the area percentages of any minor peaks can quantify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for this purpose.

Enantiomeric Separation: Since the two enantiomers of this compound have identical physical properties in a non-chiral environment, specialized chiral chromatography is required for their separation. semanticscholar.org This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). mdpi.comunife.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support (e.g., Chiralcel® OD-H, OJ-H), are often effective in resolving the enantiomers of chiral amines and related heterocyclic compounds. mdpi.comnih.gov The separation allows for the determination of the enantiomeric excess (ee) of a sample, which is a critical measure of its optical purity.

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase Type | Primary Application |

|---|---|---|

| Reverse-Phase HPLC | Octadecylsilane (C18) | Chemical Purity Assessment |

| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralcel®) | Enantiomeric Separation, Enantiomeric Excess (ee) Determination |

| GC-MS | Polysiloxane-based capillary column | Purity Assessment, Identification of Volatile Impurities |

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-N-methylpiperidin-3-amine, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive amination : React 1-benzylpiperidin-3-amine with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions.

- Nucleophilic substitution : Use methyl iodide with 1-benzylpiperidin-3-amine in a polar aprotic solvent (e.g., DMF) and a base (e.g., cesium carbonate) to facilitate methylation .

Purification : Column chromatography (e.g., chloroform:methanol gradients) or crystallization (e.g., from diethyl ether/hexane mixtures) is recommended. Monitor purity via HPLC or LC-MS to confirm ≥95% purity .

Q. How should researchers handle safety concerns related to this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and P95 respirators if aerosolization is possible.

- Ventilation : Perform reactions in a fume hood to minimize inhalation exposure.

- Waste disposal : Avoid draining into sewage systems; collect waste in sealed containers for incineration.

- Data gaps : Note that acute toxicity and carcinogenicity data are limited; assume precautionary measures until further studies are available .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use and NMR to confirm substitution patterns (e.g., benzyl and methyl group integration). For example, expect aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 2.2–2.5 ppm .

- HRMS : Validate molecular weight (e.g., calculated [M+H] = 219.18) to confirm synthesis success.

- FT-IR : Monitor N-H stretches (~3300 cm) and aromatic C=C bonds (~1600 cm) .

Advanced Research Questions

Q. How can low synthetic yields of this compound be addressed?

Methodological Answer:

- Catalyst optimization : Replace traditional bases with copper(I) bromide or palladium catalysts to enhance reaction efficiency (e.g., increase yield from 17.9% to >50%) .

- Solvent screening : Test polar aprotic solvents (e.g., DMSO) to improve solubility of intermediates.

- Reaction monitoring : Use TLC or inline IR spectroscopy to identify bottlenecks (e.g., incomplete methylation) .

Q. How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

- Software tools : Use SHELXL or SIR97 for refinement. SHELXL is preferred for high-resolution data due to its robust handling of twinning and disorder .

- Validation metrics : Check R-factors (<5%), electron density maps, and Hirshfeld surfaces to confirm stereochemistry (e.g., cis/trans configurations of the piperidine ring) .

- Cross-validation : Compare experimental data with DFT-optimized structures to resolve ambiguities .

Q. What strategies are effective for analyzing biological activity in absence of toxicity data?

Methodological Answer:

- In vitro assays : Screen for receptor binding (e.g., 5-HT inverse agonism) using competitive radioligand binding assays with []ketanserin .

- In vivo models : Test antipsychotic-like activity in rodent models (e.g., MK-801-induced hyperactivity) at doses ≤10 mg/kg. Monitor behavioral endpoints (e.g., prepulse inhibition) .

- Toxicity extrapolation : Use structural analogs (e.g., ACP-103) to infer potential risks until compound-specific data are available .

Q. How can researchers assess impurities like N-nitrosamines in this compound?

Methodological Answer:

- Analytical methods : Employ LC-MS/MS with a limit of detection (LOD) <1 ppm. Use columns optimized for polar amines (e.g., C18 with 0.1% formic acid mobile phase).

- Risk assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using supplier questionnaires .

- Mitigation : Add antioxidants (e.g., ascorbic acid) during synthesis to inhibit nitrosamine formation .

Q. What computational approaches predict the reactivity of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model reaction pathways (e.g., methylation energetics).

- Molecular docking : Predict binding affinities to biological targets (e.g., 5-HT receptors) using AutoDock Vina.

- Machine learning : Train models on synthetic yield data from similar piperidine derivatives to optimize reaction conditions .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies between theoretical and experimental physicochemical properties?

Methodological Answer:

- Experimental validation : Repeat measurements (e.g., logP via shake-flask method vs. HPLC-derived values).

- Literature cross-check : Compare with analogs (e.g., 1-benzylpiperidin-4-amine) to identify systematic errors.

- Software calibration : Adjust computational parameters (e.g., COSMO-RS solvation models) to align with empirical data .

Q. What methods validate the absence of hazardous decomposition products?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Monitor stability up to 300°C to detect degradation onset.

- GC-MS : Screen for volatile byproducts (e.g., benzyl chloride) under accelerated storage conditions (40°C/75% RH).

- Forced degradation : Expose the compound to UV light, acids, and bases; analyze using hyphenated techniques (e.g., LC-QTOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.